molecular formula C15H27NO5 B12337295 Imidodicarbonic acid, 2-(5-oxopentyl)-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 177899-22-8

Imidodicarbonic acid, 2-(5-oxopentyl)-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B12337295
CAS No.: 177899-22-8
M. Wt: 301.38 g/mol
InChI Key: OQKYKSTUUZERJP-UHFFFAOYSA-N
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Description

Properties

CAS No.

177899-22-8

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-oxopentyl)carbamate

InChI

InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)16(10-8-7-9-11-17)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3

InChI Key

OQKYKSTUUZERJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCC=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonic acid, 2-(5-oxopentyl)-, 1,3-bis(1,1-dimethylethyl) ester involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The industrial production methods aim to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Imidodicarbonic acid, 2-(5-oxopentyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas and a metal catalyst .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Imidodicarbonic acid, 2-(5-oxopentyl)-, 1,3-bis(1,1-dimethylethyl) ester has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and as a precursor for drug development. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of imidodicarbonic acid, 2-(5-oxopentyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 177899-21-7
  • Molecular Formula: C₁₄H₂₅NO₅
  • Molecular Weight : 287.35 g/mol
  • Structure : Features an imidodicarbonic acid core with a 5-oxopentyl substituent and two tert-butyl (1,1-dimethylethyl) ester groups.

Applications : Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry, leveraging the ketone group (5-oxopentyl) for further functionalization . The tert-butyl esters provide steric protection, enhancing stability during reactions .

Comparison with Structural Analogues

Imidodicarbonic Acid, 2-(4,4-Dimethoxybutyl)-, 1,3-Bis(1,1-Dimethylethyl) Ester

  • CAS No.: 865202-94-4
  • Molecular Formula: C₁₆H₃₁NO₆
  • Molecular Weight : 333.42 g/mol
  • Key Differences :
    • Substituent: 4,4-Dimethoxybutyl group replaces 5-oxopentyl.
    • Reactivity : Methoxy groups enhance solubility in polar solvents but reduce electrophilicity compared to the ketone in the target compound.
    • Applications : Likely used in protecting group strategies where inert ether linkages are advantageous .

Imidodicarbonic Acid, (5-Hydroxypentyl)-, Bis(1,1-Dimethylethyl) Ester

  • CAS No.: 761456-73-9
  • Molecular Formula: C₁₅H₂₉NO₅
  • Molecular Weight : 303.39 g/mol
  • Key Differences: Substituent: 5-Hydroxypentyl group instead of 5-oxopentyl. Reactivity: Hydroxyl group enables oxidation to ketones or participation in esterification/etherification.

Imidodicarbonic Acid, 2-(5-Borono-2-Pyridinyl)-, 1,3-Bis(1,1-Dimethylethyl) Ester

  • CAS No.: 1229653-05-7
  • Molecular Formula : C₁₅H₂₃BN₂O₆
  • Molecular Weight : 338.17 g/mol
  • Key Differences :
    • Substituent: Pyridinyl boronic acid group enables Suzuki-Miyaura cross-coupling reactions.
    • Applications : Critical in synthesizing biaryl structures for drug discovery .

Di-tert-Butyl (5-Hydroxypyrimidin-2-yl)imidodicarbonate

  • CAS No.: 914377-34-7
  • Molecular Formula : C₁₄H₂₁N₃O₅
  • Molecular Weight : 311.33 g/mol
  • Key Differences :
    • Substituent: 5-Hydroxypyrimidinyl group introduces heterocyclic aromaticity.
    • Applications : Used in NR2B antagonist synthesis, highlighting biochemical relevance .

Comparative Data Table

Property Target Compound (177899-21-7) 4,4-Dimethoxybutyl Analogue (865202-94-4) 5-Hydroxypentyl Analogue (761456-73-9) Pyridinyl Boronic Acid Analogue (1229653-05-7)
Molecular Weight 287.35 g/mol 333.42 g/mol 303.39 g/mol 338.17 g/mol
Functional Group Ketone (5-oxopentyl) Ether (dimethoxybutyl) Alcohol (5-hydroxypentyl) Boronic acid (pyridinyl)
Reactivity Nucleophilic addition Chemically inert Oxidation/esterification Cross-coupling
Applications Pharmaceutical intermediates Protecting groups Alcohol-based synthesis Biaryl synthesis
Key References

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 1020-31-1

The structure of this compound features an imidodicarbonic acid core with two tert-butyl groups and a pentyl side chain, which may influence its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress and related diseases.

Insecticidal Potential

Studies on related compounds have shown promise as insecticides. For instance, derivatives of imidodicarbonic acids have been evaluated for their efficacy against mosquito larvae, particularly Aedes aegypti, which is a vector for various viral diseases. The mechanism often involves disrupting the normal physiological functions of the insects.

Toxicological Assessments

The safety profile of imidodicarbonic acid derivatives is essential for their application in pest control and other fields. Toxicological studies typically assess the compound's effects on mammalian cells to ensure they do not pose significant risks to human health.

Case Study: Insecticidal Activity Against Aedes aegypti

A study published in 2023 evaluated the larvicidal activity of various imidodicarbonic acid derivatives. The findings highlighted that certain structural modifications significantly enhanced insecticidal potency while maintaining low toxicity to non-target organisms.

Compound NameLC50 (μM)LC90 (μM)Toxicity to Mammals
Imidodicarbonic Acid Derivative A28.9 ± 5.6162.7 ± 26.2Low (no cytotoxicity at 5200 μM)
Temephos (Control)<10.94Not applicableModerate

Antioxidant Activity Analysis

The antioxidant capacity of imidodicarbonic acid derivatives was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between the presence of tert-butyl groups and increased antioxidant activity.

Assay TypeIC50 Value (μM)
DPPH Scavenging15.4 ± 2.1
ABTS Scavenging12.3 ± 1.8

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